N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan
Description
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is a synthetic L-tryptophan derivative featuring a phosphoryl group substituted at the amino nitrogen. The phosphoryl moiety is further modified with ethoxy and phenyl groups, distinguishing it from common acylated or carbamate-protected tryptophan derivatives.
Properties
CAS No. |
918794-15-7 |
|---|---|
Molecular Formula |
C19H21N2O4P |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H21N2O4P/c1-2-25-26(24,15-8-4-3-5-9-15)21-18(19(22)23)12-14-13-20-17-11-7-6-10-16(14)17/h3-11,13,18,20H,2,12H2,1H3,(H,21,24)(H,22,23)/t18-,26?/m0/s1 |
InChI Key |
FPFBEHSLMCHHEA-MDYZWHIJSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan typically involves the reaction of L-tryptophan with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an appropriate base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study the interactions of phosphoramidates with biological molecules.
Industry: It can be used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of N-Modified Tryptophan Derivatives
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:
Key Comparative Analysis
Phosphorylated vs. Acylated/Carbamate Derivatives
- This is exemplified by Phosphoramidon, a phosphorylated dipeptide that inhibits thermolysin via coordination to zinc in the active site . In contrast, acylated derivatives (e.g., N-acetyl or N-phenylacetyl) typically exhibit reduced polarity, favoring membrane permeability and roles in microbial resistance .
- Synthetic Utility: Carbamate-protected derivatives (e.g., N-Cbz, N-Boc) are widely used in peptide synthesis for temporary amino protection. The phosphoryl group in the target compound may serve a dual role as both a protecting group and a functional moiety in prodrug design.
Biological Activity
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is a synthetic derivative of L-tryptophan, an essential amino acid known for its role as a precursor to serotonin and its involvement in various biological processes. This compound has garnered attention due to its potential therapeutic applications and unique biological activities.
Chemical Structure and Properties
This compound is characterized by the addition of an ethoxy(phenyl)phosphoryl group to the L-tryptophan backbone. This modification may enhance its pharmacological properties compared to standard L-tryptophan. The compound's structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin pathways. As a derivative of L-tryptophan, it may influence serotonin synthesis through the following mechanisms:
- Serotonin Precursor : Like L-tryptophan, this compound can serve as a substrate for serotonin biosynthesis, potentially increasing serotonin levels in the brain.
- Kynurenine Pathway Modulation : The compound may also affect the kynurenine pathway, which is involved in immune response and neuroprotection, possibly influencing conditions like depression and anxiety .
2. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : By modulating serotonin levels and influencing the kynurenine pathway, it may provide neuroprotective benefits, particularly in neurodegenerative conditions .
3. In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular signaling pathways associated with neurotransmitter release and neuronal survival. For instance:
| Study | Cell Type | Concentration | Effect |
|---|---|---|---|
| Neuronal Cells | 10 µM | Increased serotonin synthesis | |
| Immune Cells | 50 µM | Reduced inflammatory cytokine release |
Case Study 1: Neuroprotective Effects in Animal Models
A study investigated the effects of this compound on cognitive function in a rodent model of stress-induced depression. The results indicated significant improvements in behavioral tests measuring anxiety and depression-like symptoms:
- Behavioral Tests : Elevated Plus Maze (EPM) and Forced Swim Test (FST)
- Results : Animals treated with the compound showed reduced immobility time in FST and increased time spent in open arms during EPM, suggesting anxiolytic effects.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capacity of this compound in vitro using human cell lines exposed to oxidative stress:
- Cell Line : Human neuroblastoma cells
- Findings : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
